molecular formula C17H19ClN4O3 B2697612 1-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxamide CAS No. 338413-89-1

1-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxamide

Cat. No.: B2697612
CAS No.: 338413-89-1
M. Wt: 362.81
InChI Key: KAUDUDQHDUDEBB-UHFFFAOYSA-N
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Description

Introduction to Pyridazinyl-Piperidine Carboxamide Research Framework

Historical Development of Pyridazine-Based Pharmacophores

Pyridazine derivatives first gained prominence in the late 19th century through Emil Fischer’s seminal work on heterocyclic synthesis, which laid the groundwork for understanding diazine chemistry. Early pyridazine compounds, such as hydralazine (a vasodilator introduced in the 1950s), demonstrated the therapeutic potential of this scaffold in cardiovascular diseases. The structural flexibility of pyridazine—enabled by its two adjacent nitrogen atoms—facilitated the development of herbicides like pyridate and pharmaceuticals such as cefozopran, showcasing its dual agrochemical and medicinal applications.

The integration of piperidinecarboxamide into pyridazine frameworks emerged in the 21st century, driven by advances in combinatorial chemistry. For example, pyrido[2,3-d]pyridazine derivatives patented by Merck Sharp & Dohme in 2001 exhibited nanomolar affinity for GABAA receptors, underscoring the synergy between pyridazine’s aromaticity and piperidine’s conformational flexibility. These innovations established pyridazinyl-piperidine hybrids as versatile platforms for central nervous system (CNS) drug discovery.

Significance of 1-(5-Chloro-1-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydro-4-Pyridazinyl)-4-Piperidinecarboxamide in Modern Medicinal Chemistry

This compound’s structure optimizes three critical pharmacophoric elements:

  • Pyridazinyl Core : The 5-chloro-6-oxo substitution pattern enhances electrophilicity, promoting interactions with nucleophilic residues in enzyme active sites.
  • 4-Methoxyphenyl Group : This substituent improves lipid solubility and π-π stacking potential, crucial for membrane penetration and target binding.
  • Piperidinecarboxamide : The carboxamide group introduces hydrogen-bonding capacity, while the piperidine ring’s chair conformation stabilizes ligand-receptor complexes.

Comparative studies with analogs reveal its superior kinase inhibition profiles. For instance, its pyridazinyl-oxo group exhibits a 3.2-fold higher binding affinity for p38α MAP kinase than non-oxo derivatives, as demonstrated in LPS-induced TNF-α suppression assays.

Feature Role in Bioactivity Example Analog Comparison
5-Chloro Substituent Enhances metabolic stability 23% higher t1/2 vs. H-substituted analogs
4-Methoxyphenyl Modulates logP (2.1 vs. 1.4 for phenyl) Improved blood-brain barrier penetration
Piperidinecarboxamide Enables salt bridge formation 5 nM IC50 vs. 18 nM for piperazine analogs

Current Research Landscape and Investigational Focus Areas

Recent investigations prioritize three domains:

Kinase Inhibition Therapeutics

The compound’s pyridazinyl-oxo group aligns with ATP-binding pockets in kinases. In 2023, molecular dynamics simulations revealed stable interactions with p38α MAPK’s DFG motif (binding energy: -9.8 kcal/mol), outperforming reference inhibitor BIRB 796 (-8.1 kcal/mol). This positions it as a candidate for autoimmune disease therapy, particularly in rheumatoid arthritis models where p38α overexpression drives joint inflammation.

Antimicrobial Applications

Structural analogs featuring chloro-methoxyphenyl substitutions demonstrate broad-spectrum activity against Gram-positive pathogens. For example, MIC values against Staphylococcus aureus (1.25 µg/mL) and Enterococcus faecium (2.5 µg/mL) suggest potential for overcoming β-lactam resistance. The 4-methoxyphenyl group may disrupt bacterial membrane integrity through quinone oxidoreductase inhibition, a mechanism validated in proteomic studies.

Metabolic Disorder Targets

In vitro assays using 3T3-L1 adipocytes show 68% suppression of adipogenesis at 10 µM concentration, linked to PPARγ antagonism. This effect correlates with reduced lipid droplet formation (p < 0.01 vs. rosiglitazone control), indicating applicability in obesity-related metabolic syndromes.

Ongoing structure-activity relationship (SAR) studies focus on optimizing substituent patterns:

  • Ring Position Modifications : 3-Nitrogen substitution decreases solubility (logS: -3.9 vs. -2.4 for parent compound) but increases STAT3 inhibition by 44%.
  • Carboxamide Alternatives : Replacement with sulfonamide groups reduces CNS penetration (brain/plasma ratio: 0.2 vs. 0.8) but enhances renal clearance.

Properties

IUPAC Name

1-[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3/c1-25-13-4-2-12(3-5-13)22-17(24)15(18)14(10-20-22)21-8-6-11(7-9-21)16(19)23/h2-5,10-11H,6-9H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUDUDQHDUDEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCC(CC3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxamide, commonly referred to by its CAS number 338413-89-1, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C17H19ClN4O3, with a molecular weight of 362.81 g/mol. The structure includes a piperidine ring, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC17H19ClN4O3
Molecular Weight362.81 g/mol
CAS Number338413-89-1
Purity≥95%

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibiting AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased levels of acetylcholine can enhance cognitive function. The IC50 values for enzyme inhibition are critical metrics for evaluating efficacy:

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
UreaseStrong inhibition noted

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells or by inhibiting tumor growth factors. The piperidine moiety is often linked to anticancer activity due to its ability to interact with various biological targets involved in cell proliferation and survival .

Study on Antibacterial Properties

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperidine derivatives were synthesized and evaluated for their antibacterial activity. Among these, compounds structurally related to our compound showed significant efficacy against several pathogenic bacteria, suggesting that modifications in the piperidine structure can lead to enhanced antibacterial properties .

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibitory effects of similar compounds revealed that modifications in the chemical structure significantly influenced their inhibitory potency against AChE and urease. These findings underscore the importance of structural optimization in developing effective therapeutic agents targeting these enzymes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Implications
Target Compound: 1-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazinyl)-4-piperidinecarboxamide C₁₇H₁₈ClN₅O₃* ~400 (estimated) 4-Methoxyphenyl, Cl, piperidinecarboxamide Enhanced hydrogen bonding (amide), moderate lipophilicity (methoxy)
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid C₁₂H₁₄ClN₃O₃ 283.71 Methyl, Cl, carboxylic acid Higher acidity; ionized state may reduce membrane permeability
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₂₀H₁₆Cl₂N₂O₃ 403.26 3-Chlorobenzyl, Cl, methoxyphenyl carboxamide Increased lipophilicity (Cl, benzyl); potential enhanced target affinity
2-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazinyl)-2-methyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide C₂₀H₁₇ClF₃N₅O₃ 467.83 Trifluoromethylphenyl, hydrazinecarboxamide Metabolic stability (CF₃); possible prolonged half-life
(R)-3-((4-(2-((1-(5-Chloro-1-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)methyl)bicyclo[1.1.1]pentane-1-carbonitrile C₃₃H₃₄ClN₇O₄ 660.12 Hydroxyethyl, bicyclopentane, nitrile Conformational rigidity (bicyclo); potential CNS activity

*Hypothetical formula due to lack of explicit data.

Key Differentiators and Pharmacological Implications

Pyrrolidine/pyridine hybrids () introduce conformational rigidity via bicyclo structures, which could improve target specificity but reduce solubility .

Substituent Effects: The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing lipophilicity and solubility. Chlorinated benzyl groups () elevate lipophilicity, favoring membrane permeability but risking off-target interactions .

Functional Groups: Carboxamide (target) vs. carboxylic acid (): The amide group improves metabolic stability and hydrogen-bonding capacity compared to the ionizable carboxylic acid, which may limit absorption in acidic environments .

Q & A

Q. Advanced

  • Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states for chlorination or oxidation steps.
  • Molecular dynamics simulations assess solvent effects on solubility.
  • Reaction path search tools (e.g., AFIR) predict side products, enabling pre-emptive mitigation .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Cross-validate assays : Compare results across cell lines (e.g., HEK293 vs. HeLa) and adjust concentrations (IC₅₀ ranges: 0.1–10 µM).
  • Structural analogs : Test derivatives with modified substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to isolate pharmacophores.
  • Meta-analysis : Pool data from independent studies to identify outliers or assay-specific biases .

What preliminary biological screening strategies are recommended?

Q. Basic

  • In vitro kinase assays : Prioritize kinases linked to the pyridazine scaffold (e.g., MAPK or CDK families).
  • Cytotoxicity profiling : Use MTT assays on non-target cell lines (e.g., NIH/3T3) to assess selectivity.
  • ADMET prediction tools : Estimate bioavailability and metabolic stability early in development .

How to investigate reaction mechanisms for byproduct formation?

Q. Advanced

  • Isotope labeling : Use ¹⁸O or ²H to trace oxygen or hydrogen migration during oxidation steps.
  • In situ spectroscopy (e.g., Raman): Monitor intermediate stability in real time.
  • Computational microkinetic modeling : Simulate free energy profiles to identify rate-limiting steps .

What purification challenges arise with this compound?

Q. Basic

  • Solubility issues : The carboxamide group may require polar aprotic solvents (e.g., DMSO) for dissolution.
  • Co-elution : Similar-polarity byproducts necessitate gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
  • Scale-up : Replace silica gel chromatography with preparative HPLC for >100 mg batches .

How to assess compound stability under varying pH and temperature?

Q. Advanced

  • Forced degradation studies : Expose to acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions at 40°C.
  • LC-MS/MS : Detect degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid).
  • Arrhenius plots : Predict shelf life at 25°C using accelerated stability data .

What strategies support structure-activity relationship (SAR) studies?

Q. Advanced

  • Fragment-based design : Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl).
  • 3D-QSAR : Align analogs in a pharmacophore model to correlate substituent electronegativity with activity.
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs .

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